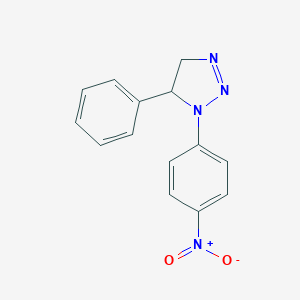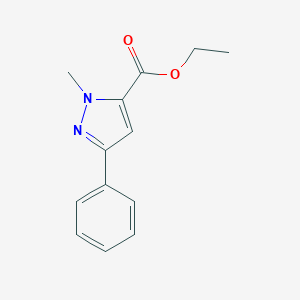
Methyl 2-nitrophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.1601 g/mol . It is also known as carbanilic acid, o-nitro-, methyl ester. This compound is characterized by the presence of a carbamate group attached to a 2-nitrophenyl ring, making it a significant molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-nitrophenylcarbamate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction typically yields 2-(2-nitrophenyl)acrylate in good yield (85%).
Industrial Production Methods
Industrial production methods for carbamic acid, (2-nitrophenyl)-, methyl ester often involve the use of commercially available starting materials and reagents. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-aminophenyl carbamate.
Reduction: Formation of 2-nitrophenyl carboxylic acid.
Substitution: Formation of various substituted phenyl carbamates.
科学的研究の応用
Methyl 2-nitrophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of carbamic acid, (2-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-nitrophenyl)-, ethyl ester
- Carbamic acid, (2-nitrophenyl)-, propyl ester
- Carbamic acid, (2-nitrophenyl)-, butyl ester
Uniqueness
Methyl 2-nitrophenylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the nitro group and the methyl ester group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
13725-30-9 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC名 |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChIキー |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Key on ui other cas no. |
13725-30-9 |
同義語 |
N-(2-Nitrophenyl)carbamic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















